molecular formula C12H20O2 B086248 Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate CAS No. 125-12-2

Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate

Cat. No.: B086248
CAS No.: 125-12-2
M. Wt: 196.29 g/mol
InChI Key: KGEKLUUHTZCSIP-JFGNBEQYSA-N
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Description

Isobornyl acetate is a natural product found in Micromeria juliana and Plectranthus glabratus with data available.

Scientific Research Applications

  • Anticonvulsant, Hypoglycemic, and Anti-inflammatory Potential : Derivatives of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate have shown significant anticonvulsant protection against pentylenetetrazole seizures. Certain compounds displayed hypoglycemic activity and anti-inflammatory potential without signs of ulcerogenicity, comparing favorably with reference drugs like indomethecin (Aboul-Enein et al., 2006).

  • Tandem Molecular Rearrangement in Alkylation : In the presence of boron trifluoride and glacial acetic acid, the alkylation of phenol with camphene involving this compound leads to tandem molecular rearrangement, producing a mixture of ortho- and para-substituted phenols (Chukicheva, Spirikhin, & Kuchin, 2008).

  • Study of Cations Derived from Derivatives : The reactions of certain exo-2-aryl derivatives in strong acid have been studied, revealing insights into the mechanisms of equilibration and transformation into monocyclic allylic cations (Coxon & Steel, 1979).

  • Synthesis of Chiral Organotin Reagents : The synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor and their application in chemical reactions has been explored, demonstrating their potential in asymmetric synthesis (Helliwell, Thomas, & Townsend, 2002).

  • Interactions with Lipid Membranes : Research into sulfur-containing monoterpenoids related to this compound indicates potential applications in hemostasis and drug development, based on their interactions with cellular lipid membranes (Nikitina et al., 2020).

  • Ritter Reaction Studies : The Ritter reaction involving derivatives of this compound has been investigated, providing insights into reaction mechanisms and product formation (Kozlov et al., 1988).

  • NMR Solvating Agents for Chiral Discrimination : Derivatives have been used as chiral solvating agents in NMR analysis, demonstrating their utility in determining enantiomeric purity of certain compounds (Kannappan, Jain, & Bedekar, 2015).

Mechanism of Action

Target of Action

Isobornyl acetate primarily targets microorganisms such as bacteria, fungi, and viruses . It also targets the olfactory receptors in insects, specifically the male Asian long-horned beetles, acting as a pheromone to attract them for monitoring or control purposes .

Mode of Action

Isobornyl acetate interacts with its targets primarily through its antimicrobial properties. It inhibits the growth of bacteria, fungi, and viruses . In the case of insects, it mimics the female beetle’s sex attractant, luring the males to a specific location .

Biochemical Pathways

The biochemical pathways affected by isobornyl acetate are those related to microbial growth and reproduction. By inhibiting these pathways, it prevents the proliferation of harmful microorganisms . The specific pathways and their downstream effects are still under investigation.

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in organic solvents and oils . This solubility profile may influence its bioavailability and distribution within the body or environment.

Result of Action

The primary result of isobornyl acetate’s action is the inhibition of microbial growth, leading to a reduction in the population of harmful microorganisms . In the context of its use as an insect pheromone, it leads to the attraction of male Asian long-horned beetles, aiding in their monitoring or control .

Action Environment

The action of isobornyl acetate can be influenced by various environmental factors. For instance, its solubility in organic solvents and oils may affect its distribution and efficacy in different environments . Additionally, its flammability should be taken into consideration when assessing its safety and stability .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate involves the cyclization of a precursor compound followed by acetylation of the resulting bicyclic compound.", "Starting Materials": [ "3,7-dimethylocta-1,6-diene", "acetic anhydride", "sulfuric acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Add 3,7-dimethylocta-1,6-diene to a flask containing sulfuric acid and heat the mixture to 60°C for 2 hours to obtain the bicyclic precursor.", "Step 2: Add sodium acetate to the flask and heat the mixture to 80°C for 30 minutes to promote cyclization of the precursor.", "Step 3: Cool the mixture and extract the bicyclic compound with ethyl acetate.", "Step 4: Acetylate the bicyclic compound by adding acetic anhydride and heat the mixture to 60°C for 2 hours.", "Step 5: Cool the mixture and extract the product with ethyl acetate.", "Step 6: Purify the product by column chromatography to obtain Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate." ] }

A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation.

CAS No.

125-12-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12-/m1/s1

InChI Key

KGEKLUUHTZCSIP-JFGNBEQYSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C

SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C

Canonical SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C

boiling_point

220-224 °C
BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C

Color/Form

Colorless to very pale straw-colored liquid

density

0.978 at °C
0.979-0.984

flash_point

190 °F (88 °C) /closed cup/

melting_point

29.0 °C

125-12-2

physical_description

Other Solid;  Liquid;  Dry Powder, Liquid;  Liquid, Other Solid
Colourless to very pale straw coloured liquid;  Camphoraceous, piney, balsamic aroma

shelf_life

Stable under recommended storage conditions.

solubility

Insoluble in water
Soluble in most fixed oils and in mineral oil
Soluble in alcohol, fixed oils;  slightly soluble in propylene glycol
In 70% alcohol, 1:3;  slightly soluble in propylene glycol;  insoluble in glycerin
Soluble in most fixed oils;  Slightly soluble in propylene glycol;  Insoluble in water, glycerin
Soluble (in ethanol)

Synonyms

isobornyl acetate
pichtosin

vapor_pressure

0.6 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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